3-Iodo-pyridine-2,5-diamine hydrochloride
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Overview
Description
3-Iodo-pyridine-2,5-diamine hydrochloride is a chemical compound with the molecular formula C5H6IN3·HCl. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of an iodine atom at the 3-position and two amino groups at the 2- and 5-positions of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-iodopyridine with ammonia or amine derivatives under controlled conditions to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production methods for 3-Iodo-pyridine-2,5-diamine hydrochloride often involve large-scale chemical reactions using similar synthetic routes. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The compound is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-pyridine-2,5-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substituted Pyridines: Products with various substituents replacing the iodine atom.
Nitro and Amino Derivatives: Products formed through oxidation and reduction of the amino groups.
Scientific Research Applications
3-Iodo-pyridine-2,5-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Iodo-pyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-pyridine-2,5-diamine: Lacks the hydrochloride salt form but has similar chemical properties.
3-Iodo-pyridine: Contains only the iodine substituent without the amino groups.
2,5-Diaminopyridine: Lacks the iodine substituent but has similar amino group positioning
Properties
IUPAC Name |
3-iodopyridine-2,5-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3.ClH/c6-4-1-3(7)2-9-5(4)8;/h1-2H,7H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKCUIWOHWGYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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